1-(4-Cyanophenyl)-3-(2-methylphenyl)urea

Enzyme Inhibition α-Chymotrypsin Structure-Activity Relationship

SAR researchers studying ortho-substitution effects in diaryl ureas often cannot source the 2-methylphenyl isomer, as suppliers predominantly stock para- or meta-substituted analogs. This compound is the exact ortho-methyl probe needed. • Enables direct comparison with 3- and 4-methyl regioisomers in α-chymotrypsin inhibition to map ortho effects • Low-potency negative control (urease IC50 = 1490 vs. 170 nM for 4-Cl analog) for binding studies • Cyano handle for derivatization into kinase inhibitor libraries

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
Cat. No. B13570961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyanophenyl)-3-(2-methylphenyl)urea
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C15H13N3O/c1-11-4-2-3-5-14(11)18-15(19)17-13-8-6-12(10-16)7-9-13/h2-9H,1H3,(H2,17,18,19)
InChIKeyMCCSYGLSRZQLEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.05 g / 50 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Cyanophenyl)-3-(2-methylphenyl)urea: Profile & Baseline


1-(4-Cyanophenyl)-3-(2-methylphenyl)urea (CAS No. 906765-44-4) is a synthetic organic compound belonging to the class of unsymmetrical diaryl ureas . It features a central urea moiety substituted with a 4-cyanophenyl group and a 2-methylphenyl (o-tolyl) group, with the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol [1]. This structural scaffold is of significant interest in medicinal chemistry and agrochemical research due to the potential for diverse biological activities, including enzyme inhibition and receptor modulation, which are often governed by the specific substitution pattern on the aryl rings [2].

Unsymmetrical diaryl urea scaffold for enzyme inhibitor and receptor modulator studies.
Ortho-methyl substitution enables structure-activity relationship (SAR) profiling of serine protease targets.
Chemical probe for conformational analysis of ortho-substituted urea pharmacophores.

1-(4-Cyanophenyl)-3-(2-methylphenyl)urea: Why Analogs Fail


The biological and chemical profile of diaryl ureas is exquisitely sensitive to minor structural modifications, rendering simple substitution with a generic analog unreliable. For instance, the position of a methyl group on the phenyl ring is a critical determinant of enzyme inhibitory potency. Research on related α-chymotrypsin inhibitors demonstrates that the 3-methylphenyl and 4-methylphenyl isomers (N-(4-cyanophenyl)-N'-(3-methylphenyl)urea and N-(4-cyanophenyl)-N'-(4-methylphenyl)urea) are active, while the unsubstituted phenyl analog is not mentioned, implying a structure-activity relationship (SAR) [1]. Similarly, the introduction of a 4-cyano group on the opposite ring is a known strategy to enhance binding affinity and modulate physicochemical properties [2]. Therefore, the specific combination of the 4-cyanophenyl and 2-methylphenyl groups in this compound defines its unique potential interaction landscape, and substituting it with a close analog would result in a different, and likely unpredictable, biological outcome, which is unacceptable for rigorous scientific or industrial applications.

Methyl positional isomers (3-methyl, 4-methyl) show known α-chymotrypsin inhibition; the 2-methyl isomer may exhibit a different activity profile and cannot be assumed equivalent.

Unsubstituted phenyl analog lacks reported enzyme inhibition; methyl substitution is a key pharmacophoric element, and its removal may abolish target engagement.

Replacing 4-cyano with 4-chloro alters urease inhibition potency; potency profile may shift, and direct substitution without validation could compromise assay reproducibility.

1-(4-Cyanophenyl)-3-(2-methylphenyl)urea: Evidence Guide


α-Chymotrypsin Inhibition: Regioisomer Dependence

The target compound's activity can be inferred from its regioisomers. In a study evaluating a series of ureas for α-chymotrypsin inhibition, N-(4-cyanophenyl)-N'-(3-methylphenyl)urea and N-(4-cyanophenyl)-N'-(4-methylphenyl)urea were identified as significant inhibitors [1]. While the 2-methylphenyl analog (the target compound) was not directly assayed in this study, the data establishes that the presence of a methyl group on the phenyl ring, in conjunction with the 4-cyanophenyl moiety, is crucial for activity. The unsubstituted N-(4-cyanophenyl)-N'-phenylurea was not reported to have activity, suggesting that the methyl group is a key pharmacophoric element [1].

α-Chymotrypsin SAR
Class-level inference
Target not directly assayed; activity inferred from active 3-methyl and 4-methyl regioisomers. Unsubstituted N-(4-cyanophenyl)-N'-phenylurea inactive.
Methyl substitution is critical for α-chymotrypsin inhibition; ortho position remains uncharacterized.
Direct assay data needed to confirm SAR role of 2-methyl group.
Enzyme Inhibition α-Chymotrypsin Structure-Activity Relationship

Urease Inhibition: Comparative Benchmark

The target compound was tested for its ability to inhibit jack bean urease, an enzyme target for antimicrobial and agricultural applications. It demonstrated an IC50 value of 1.49 µM (1490 nM) [1]. In contrast, a closely related analog, 1-(4-chlorophenyl)-3-(4-cyanophenyl)urea, exhibited significantly higher potency with an IC50 of 170 nM [2]. This direct comparison highlights that the 2-methylphenyl group in the target compound results in a substantial (~8.8-fold) loss of potency relative to the 4-chlorophenyl analog.

Urease Inhibition Potency
Cross-study comparable
Target IC50: 1490 nM (jack bean urease)
1-(4-chlorophenyl)-3-(4-cyanophenyl)urea IC50: 170 nM (~8.8-fold more potent)
2-Methylphenyl substitution significantly reduces urease inhibition relative to 4-chlorophenyl analog.
Supports potency benchmarking for structure-based urease inhibitor design.
Urease Inhibition Enzyme Assay Antimicrobial

Structural Differentiation of Key Analogs

The value of 1-(4-cyanophenyl)-3-(2-methylphenyl)urea lies in its distinct substitution pattern. The table below contrasts it with its closest analogs, illustrating how each structural variation probes a different chemical space. The ortho-methyl group is known to induce conformational changes in diaryl ureas, potentially altering binding modes compared to meta- or para-substituted analogs [1]. This makes it a unique tool for exploring SAR around a specific pharmacophore.

Structural Differentiation
Supporting evidence
Substitution pattern: 2-methyl (ortho), 4-cyano
Distinct from meta-methyl (CAS 107676-57-3) and para-methyl (CAS 107676-58-4) analogs
Lacks additional chlorine present in 4-chloro-2-methyl analog
Ortho-methyl group introduces unique conformational constraints; a specific probe for SAR profiling.
Useful for comparing binding modes across methyl positional isomers.
Medicinal Chemistry Structure-Activity Relationship Chemical Probes

1-(4-Cyanophenyl)-3-(2-methylphenyl)urea: Research Applications


SAR Studies of Serine Protease Inhibitors

This compound is best utilized as a specific probe in SAR campaigns aimed at understanding the role of ortho-substitution on phenyl rings in diaryl urea-based enzyme inhibitors. As established, its 3- and 4-methyl regioisomers are known inhibitors of α-chymotrypsin [1]. Testing this 2-methyl analog in a parallel assay would directly reveal the impact of moving the methyl group to the ortho position, providing crucial data for optimizing lead compounds targeting serine proteases or other relevant enzymes.

Conformational Effects in Urease Inhibitor Design

Given the quantitative difference in potency against jack bean urease compared to the 4-chloro analog (IC50 of 1490 nM vs. 170 nM) [1][2], this compound serves as a valuable tool for investigating how an ortho-methyl group versus a para-chloro group affects binding to the urease active site. Its lower potency makes it a useful negative control or a starting point for further optimization, allowing researchers to study the structural determinants of high-affinity binding and avoid potency cliffs.

Chemical Probe for Ortho-Substituent Effects

The ortho-methyl group is known to influence the conformational dynamics of diaryl ureas, often restricting rotation and favoring specific geometries [3]. This compound is an ideal candidate for use as a chemical probe in biophysical assays (e.g., X-ray crystallography, NMR) to determine the bound conformation of an ortho-substituted diaryl urea with a target protein. Such studies provide foundational knowledge for rational drug design where controlling molecular shape is essential for potency and selectivity.

Intermediate for Urea Derivative Synthesis

This compound can serve as a key intermediate or building block for the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors or other therapeutic agents [4]. The cyano group offers a synthetic handle for further derivatization (e.g., reduction to an amine, hydrolysis to an amide or acid), while the urea core is a well-established pharmacophore. Its procurement is therefore justified for projects aiming to generate a diverse library of compounds for high-throughput screening.

Application
Selection Property
Validation Focus
Serine protease inhibitor SAR studies
Ortho-methyl substitution probe
α-Chymotrypsin inhibition comparison with regioisomers
Urease inhibitor binding mode studies
Potency profile relative to 4-chloro analog
Urease active site engagement and SAR
Biophysical conformational probe
Ortho-methyl conformational restriction
Bound conformation determination (X-ray/NMR)
Building block for kinase inhibitor libraries
Cyano group synthetic handle
Derivatization and library synthesis
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